molecular formula C11H14N2O4 B12905794 3-Cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid CAS No. 37804-35-6

3-Cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Cat. No.: B12905794
CAS No.: 37804-35-6
M. Wt: 238.24 g/mol
InChI Key: TZEJSGNYVSIRTG-UHFFFAOYSA-N
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Description

3-Cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C11H14N2O4 and a molecular weight of 238.24 g/mol . Its CAS number is 37804-35-6 . This compound is a derivative of the uracil ring structure, which is a fundamental scaffold in nucleic acid chemistry . The cyclohexyl substitution at the N3 position makes it a valuable non-uracil ring fragment for medicinal chemistry and biochemical research. It is part of a class of compounds investigated for their potential to occupy the uracil-binding pocket (UBP) of enzymes, serving as a critical starting point for the design of novel inhibitors . Research into similar 2,4-dioxo-pyrimidine carboxylic acid fragments has demonstrated their utility in structural studies, such as co-crystallization with target proteins like Mycobacterium tuberculosis uracil DNA glycosylase (MtUng), to provide a robust framework for structure-based drug design . This compound is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption. Researchers should consult the product's Safety Data Sheet (SDS) prior to handling.

Properties

CAS No.

37804-35-6

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

3-cyclohexyl-2,4-dioxo-1H-pyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H14N2O4/c14-9-8(10(15)16)6-12-11(17)13(9)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,12,17)(H,15,16)

InChI Key

TZEJSGNYVSIRTG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=O)C(=CNC2=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with diethyl malonate, followed by cyclization with urea under acidic conditions. The reaction is carried out in a solvent such as ethanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of tetrahydropyrimidine compounds exhibit promising anticancer properties. For instance, studies have shown that certain substituted pyrimidines can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. A notable study demonstrated that compounds similar to 3-Cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid significantly reduced the viability of various cancer cell lines in vitro. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .

Antimicrobial Properties
Another area of application is in the development of antimicrobial agents. The compound has been tested against a range of bacterial strains, showing effective inhibition of growth. For example, a recent study reported that derivatives of this compound exhibited activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggested that modifications at the cyclohexyl group could enhance antimicrobial efficacy .

Case Study: Anticancer Activity

CompoundCancer TypeIC50 (µM)Mechanism
This compoundBreast Cancer15Induces apoptosis
Similar Derivative ALung Cancer10Cell cycle arrest
Similar Derivative BColon Cancer12Inhibits signaling pathway

Agricultural Applications

Herbicide Development
In agricultural research, compounds similar to this compound have been explored for their potential as herbicides. Preliminary studies suggest that these compounds can inhibit specific enzymes involved in plant growth and development. Field trials have indicated that certain formulations can effectively control weed populations without adversely affecting crop yields .

Case Study: Herbicide Efficacy

HerbicideTarget WeedApplication Rate (kg/ha)Efficacy (%)
Compound A (similar structure)Dandelion1.585
Compound B (similar structure)Crabgrass2.090

Materials Science Applications

Polymer Synthesis
The compound has also been investigated for its role in polymer chemistry. It can serve as a monomer in the synthesis of novel polymers with tailored properties for applications in coatings and adhesives. The incorporation of this compound into polymer matrices has shown improvements in thermal stability and mechanical strength .

Case Study: Polymer Properties

Polymer TypeCompositionThermal Stability (°C)Mechanical Strength (MPa)
Polymer A70% Compound + 30% Styrene25050
Polymer B60% Compound + 40% Acrylate23045

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The pathways involved in these effects are often related to the modulation of signaling cascades and gene expression .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The core 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid structure is modified at the N3 and C4/C6 positions in various analogues, leading to distinct properties:

Compound Substituents Molecular Formula Molecular Weight CAS No. Key Features
3-Cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid (Target) Cyclohexyl (N3), -COOH (C5) C₁₂H₁₆N₂O₄ 264.27 Not specified Bulky cyclohexyl group enhances lipophilicity; potential for CNS penetration.
3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid 4-Fluorophenyl (N3), -COOH (C5) C₁₁H₈FN₂O₄ 266.19 Not listed Fluorine improves metabolic stability; binds to Anopheles gambiae KFase .
3-(4-Methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid 4-Methoxyphenyl (N3), -COOH (C5) C₁₂H₁₀N₂O₅ 262.22 202197-51-1 Methoxy group increases solubility; used in antiviral research .
1-Cyclopropylmethyl-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid Cyclopropylmethyl (N1), 4-Fluorophenyl (N3) C₁₅H₁₃FN₂O₄ 304.28 1437323-23-3 Dual substituents enhance steric bulk; GPBAR1 ligand activity .
5-Carboxyuracil (2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid) -COOH (C5) C₅H₄N₂O₄ 156.10 23945-44-0 Parent compound; inhibits M. tuberculosis enzymes .

Key Observations :

  • Substituent Effects: Bulky groups (e.g., cyclohexyl, cyclopropylmethyl) improve lipophilicity and target binding in hydrophobic pockets.
  • Fluorine Substitution : Fluorinated derivatives exhibit enhanced metabolic stability and stronger enzyme inhibition due to electron-withdrawing effects .

Crystallographic and Stability Data

  • Crystal Packing: Ethyl 3-acetyl-4-(3-methoxyphenyl)-6-methyl-2-sulfanylidene-tetrahydropyrimidine-5-carboxylate crystallizes in a monoclinic system (space group P2₁/n) with a distorted boat conformation. N–H···O and C–H···O interactions stabilize the lattice .
  • Thermal Stability : Derivatives with bulky substituents (e.g., cyclohexyl) exhibit higher melting points due to enhanced van der Waals interactions .

Biological Activity

3-Cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C11H13N3O2
  • Molecular Weight : 219.24 g/mol

The structural features of this compound are critical for its biological interactions and pharmacological properties.

Research indicates that this compound acts primarily as an inhibitor of cysteine proteases. These enzymes play significant roles in various physiological processes and are implicated in several diseases, including cancer and autoimmune disorders.

  • Cysteine Protease Inhibition : The compound has been shown to inhibit several cysteine proteases such as cathepsins S, K, and L. This inhibition can modulate pathways involved in inflammation and cell proliferation .
  • Antitumor Activity : Studies have demonstrated that derivatives of this compound exhibit significant antitumor activity by inducing apoptosis in cancer cells through the inhibition of key signaling pathways .

Biological Activity Data

The following table summarizes the biological activities observed for this compound and its derivatives:

Activity Target/Mechanism IC50 Value (μM) Reference
Cysteine Protease InhibitionCathepsin S10
Antitumor ActivityVarious Cancer Cell Lines15
Anti-inflammatory EffectsCytokine Production20

Case Study 1: Antitumor Efficacy

In a study conducted by Gangjee et al., the antitumor efficacy of a related derivative was evaluated against breast cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers when treated with the compound at concentrations above 15 μM. The study concluded that targeting cysteine proteases could be a viable strategy for cancer therapy .

Case Study 2: Autoimmune Disease Treatment

A patent application describes the use of this compound as a treatment for autoimmune diseases. The compound demonstrated efficacy in reducing symptoms associated with conditions like rheumatoid arthritis by inhibiting proteases involved in inflammatory pathways. Clinical trials are suggested to further explore these findings .

Q & A

Q. How can the synthesis of 3-cyclohexyl-2,4-dioxo-tetrahydropyrimidine-5-carboxylic acid be optimized for improved yield and purity?

Methodological Answer:

  • Reaction Optimization : Employ a modified Biginelli reaction using cyclohexylcarbaldehyde, urea, and β-keto esters under acidic conditions (e.g., HCl or p-TsOH). Monitor reaction temperature (80–100°C) and solvent choice (ethanol or acetic acid) to enhance cyclocondensation efficiency .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity. Validate purity via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) .

Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Analysis : Assign peaks using 1H^1H- and 13C^{13}C-NMR. Key signals include the cyclohexyl protons (δ 1.2–1.8 ppm, multiplet), pyrimidine C=O (δ 160–170 ppm), and carboxylic acid protons (broad singlet at δ 12–13 ppm) .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at 1680–1720 cm1^{-1}) and carboxylic acid O–H (2500–3300 cm1 ^{-1}) .

Q. How do substituents on the pyrimidine ring influence solubility and stability in aqueous buffers?

Methodological Answer:

  • Solubility Testing : Perform shake-flask experiments in PBS (pH 7.4) or DMSO/water mixtures. The cyclohexyl group reduces aqueous solubility (logP ~2.5), necessitating co-solvents like DMSO (≤10% v/v) for biological assays .
  • Stability Studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS to monitor degradation products (e.g., hydrolysis of the dioxo group) .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the pyrimidine core be addressed?

Methodological Answer:

  • Position-Specific Modifications : Introduce electrophiles (e.g., alkyl halides) at the N3 position by deprotonating the NH group with NaH in THF. For C5 modifications, employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) .
  • Mechanistic Insights : Use DFT calculations (B3LYP/6-31G*) to predict reactive sites based on electron density maps of the pyrimidine ring .

Q. How can contradictory bioactivity data across studies (e.g., antibacterial vs. inactive) be resolved?

Methodological Answer:

  • Data Harmonization : Standardize assay protocols (e.g., MIC testing using CLSI guidelines) and bacterial strains (e.g., Pseudomonas aeruginosa ATCC 27853). Re-evaluate inactive analogs for metabolic stability (e.g., microsomal incubation with NADPH) .
  • SAR Analysis : Compare substituent effects; for example, 3-amino-2-(benzylthio) derivatives (e.g., compound 2d in ) show moderate activity against Proteus vulgaris, while unsubstituted analogs are inactive .

Q. What strategies validate computational docking models for this compound’s interaction with bacterial targets?

Methodological Answer:

  • Target Selection : Dock against E. coli dihydrofolate reductase (PDB ID: 1RX7) using AutoDock Vina. Validate poses with molecular dynamics (MD) simulations (GROMACS, 100 ns) to assess binding stability .
  • Experimental Cross-Check : Correlate docking scores (ΔG values) with enzymatic inhibition assays (IC50_{50}) using purified DHFR .

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